In-Depth Technical Guide: 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl)
In-Depth Technical Guide: 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl)
CAS Number: 116020-44-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-trans-propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), a liquid crystal monomer (LCM) with the CAS number 116020-44-1.[1][2][3] This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its primary application in liquid crystal displays (LCDs). Furthermore, it delves into the emerging concerns regarding its environmental presence and potential toxicological effects, summarizing the existing but limited research in this area. While specific experimental protocols for its synthesis and biological assessment are not extensively documented in public literature, this guide infers methodologies based on established chemical principles and studies on related compounds. This document aims to be a foundational resource for professionals requiring in-depth information on this specific liquid crystal monomer.
Chemical and Physical Properties
4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) is a key component in liquid crystal mixtures, valued for its specific physicochemical properties that contribute to the performance of liquid crystal displays.[4] A summary of its known quantitative data is presented below.
Table 1: Physicochemical Properties of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl)
| Property | Value | Source |
| CAS Number | 116020-44-1 | [1][2][3] |
| Molecular Formula | C₁₇H₃₀ | [1] |
| Molecular Weight | 234.42 g/mol | [1] |
| IUPAC Name | 1-ethenyl-4-(4-propylcyclohexyl)cyclohexane | [5] |
| Synonyms | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane), 3VbcH | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be logically divided into two main parts: the formation of the propyl-bicyclohexyl core and the subsequent introduction of the vinyl group.
Caption: Proposed synthetic pathway for 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl).
Experimental Protocols (Inferred)
Part 1: Synthesis of 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one
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Grignard Reaction: 4-Bromobicyclohexyl is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent. This is then reacted with 4-cyclohexanone in a nucleophilic addition reaction. Acidic workup yields 4-(4-hydroxycyclohexyl)cyclohexan-1-one.
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Oxidation: The secondary alcohol is oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to yield 4-(4-oxocyclohexyl)cyclohexan-1-one.
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Second Grignard Reaction: The resulting ketone is then treated with propylmagnesium bromide. This Grignard reagent adds the propyl group to the carbonyl carbon. An acidic workup will yield 4'-hydroxy-4-propyl-1,1'-bi(cyclohexan)-4-one.
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Final Oxidation: The tertiary alcohol is then oxidized to the final ketone intermediate, 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one, using a suitable oxidizing agent.
Part 2: Synthesis of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) (Wittig Reaction)
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Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphorus ylide (Wittig reagent).
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Wittig Reaction: The previously synthesized 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one is added to the ylide solution. The ylide attacks the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired alkene, 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), and triphenylphosphine oxide as a byproduct.[6][7][8][9][10]
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Purification: The final product is purified from the triphenylphosphine oxide byproduct and any remaining starting materials, likely through column chromatography.
Applications
The primary application of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) is as a monomer in the formulation of liquid crystal mixtures for use in various types of liquid crystal displays (LCDs). Its specific molecular structure contributes to the desired properties of the liquid crystal phase, such as the clearing point, viscosity, and dielectric anisotropy, which are critical for the performance of the display.
Environmental Fate and Toxicology
Recent studies have identified liquid crystal monomers, including 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), as emerging environmental contaminants.[4][11][12][13] Due to their widespread use in electronic devices, there is a potential for their release into the environment during manufacturing, use, and disposal of these products.
Environmental Presence
Studies have detected 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), often abbreviated as 3VbcH, in indoor air and dust, indicating its potential for human exposure.[14] One study identified it as a predominant LCM in the gaseous phase of indoor air.[14]
Toxicological Profile (Inferred and General LCMs)
There is limited publicly available toxicological data specifically for 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl). However, research on the broader class of LCMs suggests potential for adverse health effects. Computational studies have indicated that a significant percentage of LCMs may exhibit persistent, bioaccumulative, and toxic (PBT) properties.[15]
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General Toxicity: In-vitro studies on various LCMs have shown potential to affect gene expression, reduce cell viability, and cause oxidative stress.[16] Some LCMs have been classified as skin irritants and may have reproductive toxicity.[16]
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Endocrine Disruption: There is evidence to suggest that some LCMs may act as endocrine-disrupting chemicals. For instance, studies have shown that certain LCMs can act as antagonists for the peroxisome proliferator-activated receptor gamma (PPARγ).
It is crucial to note that these toxicological insights are for the general class of LCMs and may not be directly applicable to 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) without specific experimental validation.
Experimental Protocols for Environmental Analysis
While specific toxicological study protocols for this compound are not available, methods for its detection in environmental samples have been developed. A general workflow for the analysis of LCMs in environmental matrices is outlined below.
Caption: General workflow for the analysis of LCMs in environmental samples.
Signaling Pathways
Currently, there is no specific information in the available scientific literature that delineates the signaling pathways directly affected by 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl). Research into the molecular mechanisms of toxicity for individual LCMs is still an emerging field. General studies on LCMs suggest potential interactions with nuclear receptors like PPARγ, but a detailed pathway has not been elucidated for this particular compound.
Conclusion
4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) (CAS 116020-44-1) is a significant liquid crystal monomer with a clear application in the electronics industry. While its basic chemical identity is well-established, detailed public information regarding its synthesis and biological effects is sparse. The proposed synthetic route, based on established organic chemistry, provides a viable framework for its laboratory-scale preparation. The growing body of research on the environmental presence and potential toxicity of LCMs as a class highlights the need for further investigation into the specific biological activities and environmental fate of this compound. This technical guide serves as a summary of the current knowledge and a starting point for future research and risk assessment.
References
- 1. CAS 116020-44-1 | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) - Synblock [synblock.com]
- 2. (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) [oakwoodchemical.com]
- 3. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]
- 4. diva-portal.org [diva-portal.org]
- 5. trans,trans-4-Propyl-4'-vinylbicyclohexyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Particle size-dependent and route-specific exposure to liquid crystal monomers in indoor air: Implications for human health risk estimations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aquatic toxicity, ecological effects, human exposure pathways and health risk assessment of liquid crystal monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rivm.nl [rivm.nl]
